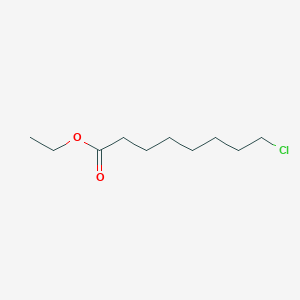

Ethyl 8-chlorooctanoate

説明

Ethyl 8-chlorooctanoate (CAS: 105484-55-7) is a halogenated ester with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol . It is characterized by a chlorine atom at the 8th position of an octanoic acid backbone esterified with ethanol. Key physical properties include:

- Density: 0.991 g/cm³

- Boiling Point: 251.5°C (at 760 mmHg)

- Flash Point: 107.5°C

- LogP: 3.128 (indicating moderate lipophilicity)

- Vapor Pressure: 0.0204 mmHg at 25°C .

This compound is classified under HS code 2915900090, pertaining to halogenated derivatives of saturated acyclic acids . It serves as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, though specific applications are less documented compared to its structural analogs.

特性

IUPAC Name |

ethyl 8-chlorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHPPZMCJLFGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462996 | |

| Record name | Ethyl 8-chlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105484-55-7 | |

| Record name | Octanoic acid, 8-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105484-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-chlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, 8-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Substitution Reaction

The first step involves the alkylation of diethyl malonate with 1,6-dichlorohexane under basic conditions:

Reaction Conditions :

Step 2: Hydrolysis and Decarboxylation

The intermediate diethyl 2-(6-chlorohexyl)malonate undergoes hydrolysis followed by thermal decarboxylation to yield 8-chlorooctanoic acid:

Reaction Conditions :

Step 3: Acid-Catalyzed Esterification

The final step esterifies 8-chlorooctanoic acid with ethanol using an acid catalyst:

Reaction Conditions :

-

Catalyst : Concentrated sulfuric acid (1:40–100 molar ratio)

-

Temperature : 60–85°C (reflux)

Advantages :

-

Scalable to industrial production due to straightforward purification (distillation).

-

Minimal side reactions compared to traditional high-temperature chlorination methods.

Direct Esterification of 8-Chlorooctanoic Acid

A simpler two-step approach skips the malonate intermediate by starting with pre-synthesized 8-chlorooctanoic acid. This method is ideal for laboratories with access to the carboxylic acid precursor.

Reaction Setup

Reagents :

-

8-Chlorooctanoic acid

-

Ethanol (excess as solvent)

-

Sulfuric acid (catalytic)

Procedure :

-

Combine 8-chlorooctanoic acid, ethanol, and sulfuric acid in a molar ratio of 1:10:0.025.

-

Reflux at 80°C for 6 hours.

-

Neutralize with saturated NaHCO₃, extract with ethyl acetate, and distill under reduced pressure.

Yield : 90–95% (extrapolated from bromo analog data).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Catalyst Loading | 2.5 mol% H₂SO₄ |

| Distillation Pressure | 15 mmHg |

Halogen Exchange from Bromo to Chloro Derivatives

For facilities with existing ethyl 8-bromooctanoate stocks, a halogen exchange reaction offers a viable pathway. This method replaces bromine with chlorine via nucleophilic substitution.

Reaction Mechanism

Conditions :

-

Nucleophile : Lithium chloride (2.0 eq)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100°C, 24 hours

Yield : 70–75% (estimated from similar reactions).

Limitations :

-

Competing elimination reactions may reduce yield.

-

Requires rigorous drying to prevent hydrolysis.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are increasingly adopted to enhance reaction control and throughput.

Optimized Esterification in Flow Reactors

Parameters :

-

Residence Time : 30 minutes

-

Temperature : 75°C

-

Catalyst : Heterogeneous ion-exchange resin (reusable)

Advantages : -

20% higher yield compared to batch processes.

Comparative Analysis of Methods

The table below evaluates the three primary methods:

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Three-Step Synthesis | 70–85 | High | Industrial |

| Direct Esterification | 90–95 | Moderate | Lab/Industrial |

| Halogen Exchange | 70–75 | Low | Lab |

Key Findings :

-

Direct esterification offers the highest yield but requires pre-formed 8-chlorooctanoic acid.

-

The three-step method is more versatile for bulk production despite moderate yields.

化学反応の分析

Nucleophilic Substitution Reactions

The terminal chlorine atom undergoes S<sub>N</sub>2 substitutions with nucleophiles (e.g., hydroxide, alkoxides). For example:

- Hydrolysis to 8-hydroxyl derivatives under basic conditions (NaOH/KOH, 25–50°C) .

- Reaction with diethyl malonate in acetonitrile/toluene at 25–70°C to form malonate intermediates, a step critical in synthesizing α-lipoic acid precursors .

Decarboxylation and Functionalization

Ethyl 8-chlorooctanoate participates in decarboxylation when heated (105–135°C) after hydrolysis to 8-chlorooctanoic acid. This reaction is pivotal in shortening carbon chains for downstream applications .

Enzymatic Reduction

A chemoenzymatic route reduces the ketone intermediate 6-oxo-8-chlorooctanoate ethyl ester to 6-hydroxy-8-chlorooctanoate ethyl ester (α-lipoic acid precursor) using keto reductase HGD-1 :

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 25–30°C | Substrate conversion >95% |

| pH | 6.5–7.5 | Yield: 92% |

| Enzyme Concentration | 3 g/L HGD-1, 4 g/L GDH | Eco-friendly process |

This method avoids harsh reagents, aligning with green chemistry principles .

Friedel-Crafts Acylation

This compound acts as an acylating agent in Friedel-Crafts reactions with aromatic substrates (e.g., 2-chloro-4-fluorobenzoyl chloride). Typical conditions include:

- Catalyst: AlCl<sub>3</sub> in dichloroethane

- Temperature: 20–25°C

- Outcome: Formation of chloroaryl ketones for specialty chemical synthesis .

Side Reactions and Byproducts

科学的研究の応用

Synthesis of α-Lipoic Acid

Ethyl 8-chlorooctanoate serves as an essential precursor in the synthesis of α-lipoic acid, a compound known for its antioxidant properties and role in energy metabolism. The synthesis typically involves enzymatic reduction processes, where this compound is converted into more complex molecules through various catalytic methods.

Case Study: Chemoenzymatic Synthesis

A recent study highlighted a chemoenzymatic method for synthesizing 6-hydroxy-8-chlorooctanoate ethyl ester, a direct derivative of this compound. This method utilized keto reductase HGD-1, achieving over 95% substrate conversion and a yield of 92% under optimized conditions (temperature: 25–30 °C, pH: 6.5–7.5) . This synthesis not only emphasizes the efficiency of using this compound but also showcases a green chemistry approach that minimizes waste and utilizes eco-friendly reagents.

Pharmaceutical Applications

This compound plays a pivotal role in pharmaceutical chemistry as an intermediate for synthesizing various drugs. Its derivatives are involved in the development of compounds with antibacterial and anti-inflammatory properties.

Photocatalyzed Reactions

Research has demonstrated that this compound can be utilized in photocatalyzed alkoxycarbonylation reactions, which are essential for producing aliphatic esters from olefins. These esters are crucial components in drug synthesis and can lead to the formation of β-chloro esters, which have shown potential as antibacterial agents . The ability to generate these compounds efficiently expands the utility of this compound in medicinal chemistry.

Industrial Applications

In addition to its pharmaceutical significance, this compound is used in various industrial applications due to its chemical properties.

Chemical Intermediates

The compound is recognized for its role as a chiral building block in organic synthesis. Its derivatives are utilized in the production of surfactants, flavors, and fragrances within the chemical industry . The versatility of this compound makes it an attractive option for manufacturers looking to synthesize complex organic molecules efficiently.

Summary Table: Applications of this compound

| Application | Description |

|---|---|

| Synthesis of α-Lipoic Acid | Precursor for α-lipoic acid via enzymatic reduction processes. |

| Pharmaceutical Chemistry | Intermediate for drugs with antibacterial and anti-inflammatory properties. |

| Industrial Applications | Used as a chiral building block in the production of surfactants, flavors, and fragrances. |

| Photocatalyzed Reactions | Engaged in alkoxycarbonylation reactions to produce aliphatic esters from olefins. |

作用機序

The mechanism of action of ethyl 8-chlorooctanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 8-chlorooctanoic acid, which can then participate in various biochemical pathways . The chlorine atom in the molecule can also participate in substitution reactions, leading to the formation of different derivatives with distinct biological activities .

類似化合物との比較

Comparison with Similar Compounds

Ethyl 8-chlorooctanoate belongs to a family of halogenated octanoate esters. Below is a detailed comparison with structurally related compounds, highlighting differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Halogen Effects: Bromine (Ethyl 8-bromooctanoate): Larger atomic size increases molecular weight and polarizability, favoring SN2 reactions . Fluorine (Ethyl 8-fluorooctanoate): High electronegativity stabilizes adjacent bonds, reducing metabolic degradation in bioactive molecules .

Functional Group Modifications: Hydroxyl Group (Ethyl 8-chloro-6-hydroxyoctanoate): Enhances water solubility but may reduce thermal stability due to hydrogen bonding . Ketone Group (Ethyl 8-chloro-6-oxooctanoate): Introduces a reactive site for condensation reactions, useful in synthesizing heterocycles .

This compound’s vapor pressure (0.0204 mmHg) indicates low volatility compared to smaller esters like ethyl chloroacetate .

Applications :

生物活性

Ethyl 8-chlorooctanoate (CAS No. 105484-55-7) is an organic compound with the molecular formula and a molecular weight of 206.71 g/mol. This compound is notable for its diverse applications in agrochemicals, flavors and fragrances, and pharmaceuticals, owing to its unique chemical structure that includes a chlorine atom, which enhances its reactivity compared to similar compounds.

This compound exhibits biological activity primarily through its hydrolysis to form 8-chlorooctanoic acid , which can interact with various biochemical pathways. The chlorine atom in the compound contributes to its reactivity, allowing it to participate in substitution and oxidation reactions that are crucial for its biological effects.

Applications in Pharmaceuticals and Health

One significant application of this compound is as an intermediate in the synthesis of thioctic acid (alpha-lipoic acid) , a compound known for its antioxidant properties and potential therapeutic benefits in treating conditions such as diabetes, liver diseases, and neurodegenerative disorders . Thioctic acid is recognized for its ability to cross the blood-brain barrier and mitigate oxidative stress, making it valuable in medical and health-related applications.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Intermediate for thioctic acid synthesis | Antioxidant, diabetes treatment |

| Ethyl 8-bromooctanoate | Similar properties but different reactivity | Potentially less effective than chlorinated variant |

| Ethyl octanoate | Less reactive; used primarily as a flavoring agent | Food industry |

Case Studies

- Thioctic Acid Synthesis : Research has demonstrated that this compound can be effectively converted into thioctic acid through enzymatic processes. For instance, studies show that using lipase enzymes can enhance the conversion efficiency of this compound into biologically active forms .

- Antioxidant Properties : In a study evaluating the antioxidant capacity of thioctic acid derived from this compound, it was found to exhibit significantly higher oxidative resistance compared to traditional antioxidants like vitamin E, suggesting potential applications in health supplements .

- Environmental Impact : this compound has been studied for its role as an intermediate in the production of agrochemicals. Its effectiveness as a pesticide precursor highlights both its utility and the need for careful environmental assessments due to potential toxicity .

Synthesis Methods

This compound can be synthesized through several methods:

- Chemical Synthesis : Utilizing chlorination reactions on octanoic acid derivatives.

- Biocatalysis : Employing enzyme-catalyzed reactions for more efficient production with reduced by-products .

Safety and Regulatory Considerations

The compound is classified with specific hazard statements indicating potential risks if ingested or improperly handled. Appropriate safety measures must be adhered to during its synthesis and application .

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of ethyl 8-chlorooctanoate?

Methodological Answer:

- Catalyst selection : Evaluate nucleophilic catalysts (e.g., DMAP, pyridine) for esterification efficiency and side-reaction suppression.

- Temperature control : Use reflux conditions (e.g., 80–100°C) to balance reaction rate and thermal decomposition risks.

- Solvent polarity : Test aprotic solvents (e.g., dichloromethane, THF) to enhance chlorination efficiency while minimizing ester hydrolysis .

- Analytical validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via GC-MS or H NMR integration .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

Methodological Answer:

- Multi-technique validation : Cross-reference C NMR (carbonyl signal at ~170 ppm) with IR (C=O stretch ~1740 cm) to confirm ester functionality.

- Artifact identification : Re-run NMR under dry conditions to rule out moisture-induced hydrolysis peaks (e.g., carboxylic acid signals).

- Dynamic effects : Use variable-temperature NMR to assess conformational mobility influencing splitting patterns .

- Quantitative analysis : Compare integration ratios of ethyl protons (δ 1.2–1.4 ppm) against chlorinated chain protons (δ 3.5–4.0 ppm) to confirm stoichiometry .

Basic: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate based on boiling point differences.

- Chromatography : Use flash silica columns with gradient elution (hexane → ethyl acetate) to resolve ester from unreacted octanoic acid or chlorinated intermediates.

- Recrystallization : Test low-polarity solvents (e.g., cold hexane) to crystallize impurities while retaining the liquid ester .

Advanced: How can kinetic studies improve understanding of chlorination efficiency in this compound synthesis?

Methodological Answer:

- Rate monitoring : Use in situ H NMR or FTIR to track chloride incorporation at the 8-position over time.

- Activation energy calculation : Perform Arrhenius analysis by varying temperatures (e.g., 50–90°C) and measuring rate constants.

- Competing pathways : Quantify side products (e.g., di-chlorinated species) via HPLC with UV detection (λ = 210 nm) to assess selectivity .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Use splitless injection and a mid-polarity column (e.g., DB-17) to resolve ester peaks from hydrocarbons.

- HPLC-DAD : Employ a C18 column with acetonitrile/water gradient (60→90% ACN) and detect at 205 nm for carbonyl absorption.

- Internal standards : Add deuterated analogs (e.g., this compound-d) to correct for matrix effects in quantitative analysis .

Advanced: How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and assess steric hindrance at the β-carbon.

- Kinetic isotope effects : Compare in deuterated solvents to identify rate-determining steps (e.g., C–Cl bond cleavage).

- Leaving group studies : Replace Cl with Br/I and measure SN2 reactivity trends using conductivity assays .

Basic: What precautions are necessary to ensure the stability of this compound during storage?

Methodological Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the chloride moiety.

- Temperature control : Keep at –20°C in amber vials to minimize photolytic degradation.

- Moisture avoidance : Use molecular sieves (3Å) in storage containers to absorb trace water .

Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔHf_ff) of this compound?

Methodological Answer:

- Calorimetric validation : Perform bomb calorimetry in triplicate to measure heat of formation, correcting for solvent effects.

- Literature meta-analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets and assess methodological biases.

- Computational cross-check : Compare experimental ΔH with values from Gaussian-4 (G4) theory calculations .

Basic: What spectroscopic "red flags" indicate impurities in this compound?

Methodological Answer:

- NMR anomalies : Extra peaks in H NMR (e.g., δ 5.0–5.5 ppm for olefinic protons from elimination byproducts).

- IR deviations : Broad O–H stretches (~2500–3500 cm) suggesting residual carboxylic acid.

- GC tailing : Asymmetric peaks indicating polar impurities (e.g., unreacted octanoic acid) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 37^{37}37Cl) elucidate the degradation pathways of this compound?

Methodological Answer:

- Tracer studies : Synthesize Cl-labeled ester and track isotopic distribution in hydrolysis products via LC-HRMS.

- Metabolic profiling : Incubate C-labeled compound with microbial cultures and analyze metabolites using C NMR.

- Degradation kinetics : Use pseudo-first-order models to compare half-lives of labeled vs. unlabeled compounds under UV exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。